molecular formula C8H9BrN2O B8487043 2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide

2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide

Cat. No. B8487043
M. Wt: 229.07 g/mol
InChI Key: DJLHXMHAMCKKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-pyridin-2-yl)-N-methyl-acetamide

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-N-methylacetamide

InChI

InChI=1S/C8H9BrN2O/c1-10-8(12)4-7-3-2-6(9)5-11-7/h2-3,5H,4H2,1H3,(H,10,12)

InChI Key

DJLHXMHAMCKKFT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-pyridin-2-yl-acetic acid (0.87 g, 4.0 mmol) in THF (12 mL) was added HOBt (0.74 g, 4.8 mmol) and EDCI.HCl (0.85 g, 4.4 mmol) and stirred the resulting reaction mixture for 15-20 min at room temperature followed by drop-wise addition of methyl amine (2.0 M in THF, 4.05 mL, 8.0 mmol). The resulting mixture was then continued to stir for 6-7 h at room temperature. After completion of reaction, water was added and extracted with ethyl acetate. The crude residue was purified over silica (60-120 M) using dichloromethane:methanol (97.5:2.5) to obtain the pale-yellow solid compound (0.25 g, 27%). 1H NMR (DMSO-d6, 400 MHz): δ 2.58 (d, J=4.8 Hz, 3H), 3.57 (s, 2H), 7.33 (d, J=1H), 7.96 (d, J=2.4 Hz & 8.4 Hz, 1H), 8.00 (br s, 1H) and 8.58 (d, J=2.4 Hz, 1H). MS: 229.11 (M+H+).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
27%

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